1-(2-Chloroethoxy)-2-diazonioethen-1-olate
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Overview
Description
1-(2-Chloroethoxy)-2-diazonioethen-1-olate is an organic compound with a unique structure that includes a diazonium group and a chloroethoxy substituent
Preparation Methods
The synthesis of 1-(2-Chloroethoxy)-2-diazonioethen-1-olate typically involves the reaction of 2-chloroethanol with sodium nitrite in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate chloroethoxyethanol, which then reacts with sodium nitrite to form the diazonium compound. The reaction conditions usually require low temperatures to stabilize the diazonium group and prevent decomposition .
Chemical Reactions Analysis
1-(2-Chloroethoxy)-2-diazonioethen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of different substituted products.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The diazonium group can participate in coupling reactions with aromatic compounds to form azo compounds, which are useful in dye synthesis
Scientific Research Applications
1-(2-Chloroethoxy)-2-diazonioethen-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, through diazonium coupling reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2-Chloroethoxy)-2-diazonioethen-1-olate involves the formation of reactive intermediates, such as free radicals or cations, which can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that alter their function. This reactivity is exploited in various applications, including the synthesis of dyes and the modification of biomolecules .
Comparison with Similar Compounds
1-(2-Chloroethoxy)-2-diazonioethen-1-olate can be compared with similar compounds, such as:
1,2-Bis(2-chloroethoxy)ethane: This compound has two chloroethoxy groups and is used in the synthesis of polymers and specialty chemicals.
2-(2-Chloroethoxy)ethanol: This compound is a chloroalkoxy alcohol used as an intermediate in pharmaceutical synthesis.
The uniqueness of this compound lies in its diazonium group, which imparts high reactivity and versatility in chemical reactions, making it valuable in various applications.
Properties
CAS No. |
77569-95-0 |
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Molecular Formula |
C4H5ClN2O2 |
Molecular Weight |
148.55 g/mol |
IUPAC Name |
2-chloroethyl 2-diazoacetate |
InChI |
InChI=1S/C4H5ClN2O2/c5-1-2-9-4(8)3-7-6/h3H,1-2H2 |
InChI Key |
MBHFFVHCDKCSEB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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